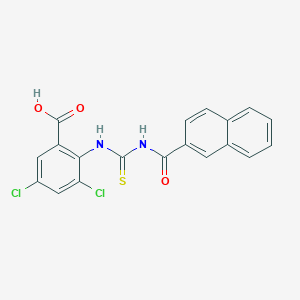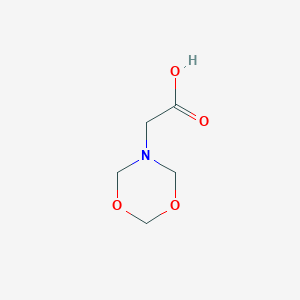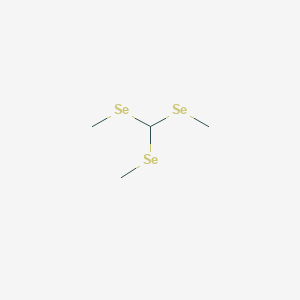
Tris(methylselanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(methylseleno)methane is an organoselenium compound with the molecular formula C₄H₁₀Se₃The compound is characterized by the presence of three methylseleno groups attached to a central methane carbon atom, making it a valuable reagent in organic synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(methylseleno)methane typically involves the reaction of methylselenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows: [ \text{3 CH₃SeH + CH₂O + Base} \rightarrow \text{(CH₃Se)₃CH} ]
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(methylseleno)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: It can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Aplicaciones Científicas De Investigación
Tris(methylseleno)methane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chemopreventive agent due to its selenium content.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organoselenium compounds
Mecanismo De Acción
The mechanism of action of tris(methylseleno)methane involves its ability to interact with biological molecules and enzymes. Selenium, being an essential trace element, plays a crucial role in various biochemical pathways. The compound can act as a source of selenium, which is incorporated into selenoproteins and enzymes, influencing their activity and function. The molecular targets and pathways involved include:
Antioxidant Defense: Selenium-containing enzymes such as glutathione peroxidase help protect cells from oxidative damage.
Redox Regulation: Selenium compounds participate in redox reactions, maintaining cellular redox balance.
Detoxification: Selenium aids in the detoxification of harmful substances and heavy metals
Comparación Con Compuestos Similares
Tris(phenylseleno)methane: Similar structure but with phenyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Another trisubstituted compound, but with silicon instead of selenium.
Uniqueness: Tris(methylseleno)methane is unique due to its specific selenium content and the presence of methylseleno groups. This gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to introduce selenium into organic molecules and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Número CAS |
66622-20-6 |
|---|---|
Fórmula molecular |
C4H10Se3 |
Peso molecular |
295.0 g/mol |
Nombre IUPAC |
tris(methylselanyl)methane |
InChI |
InChI=1S/C4H10Se3/c1-5-4(6-2)7-3/h4H,1-3H3 |
Clave InChI |
JIYFVZBIPMSBSX-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


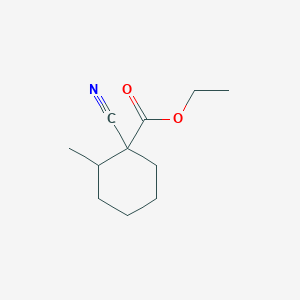

![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)


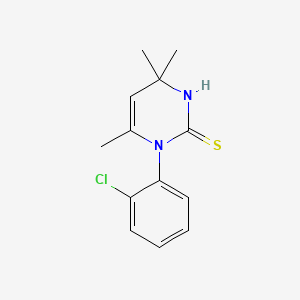
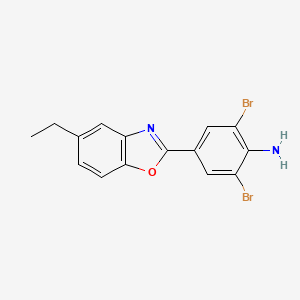

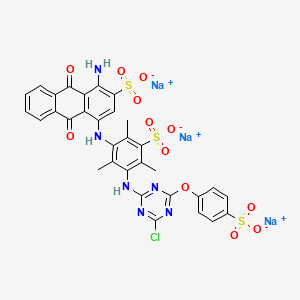

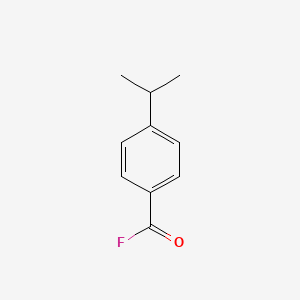
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
